molecular formula C₂¹³C₆H₁₅NO₆ B1158226 N-Acetyl-D-mannosamine-13C6

N-Acetyl-D-mannosamine-13C6

Cat. No.: B1158226
M. Wt: 227.16
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-mannosamine-13C6 is the uniformly 13C-labeled analogue of N-Acetyl-D-mannosamine (ManNAc), a fundamental monosaccharide and the first committed biological precursor in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) . This stable isotope-labeled compound is an essential tool for tracing the dynamics of cellular glycosylation and nucleotide sugar metabolism using LC-MS-based mass isotopomer analysis . Researchers employ this compound to investigate the metabolic flow through the hexosamine biosynthetic pathway, which is crucial for understanding how cellular metabolic states regulate the concentrations of nucleotide sugars like UDP-GlcNAc and CMP-NeuAc, the donor substrates for glycosyltransferases . Its applications extend to systematically tracing each stage of cellular GlcNAc metabolism, revealing the relative contributions of different metabolic pathways and identifying potential bottlenecks in glycosylation, which is particularly relevant in disease contexts such as cancer and diabetes . By serving as a labeled precursor for N- and O-glycans, this compound enables the study of sialylation efficiency on glycoproteins and glycolipids, providing critical insights for glycoprotein engineering and the discovery of disease biomarkers . Furthermore, it is used in studies exploring therapeutic strategies for rare genetic disorders like GNE myopathy, where impaired sialylation due to mutations in the biosynthetic pathway leads to progressive muscle weakness .

Properties

Molecular Formula

C₂¹³C₆H₁₅NO₆

Molecular Weight

227.16

Synonyms

2-(Acetylamino)-2-deoxy-D-mannopyranose-13C6;  N-Acetylmannosamine-13C6; 

Origin of Product

United States

Methodologies for Tracing and Metabolic Analysis Using N Acetyl D Mannosamine 13c6

Stable Isotope Labeling Strategies

Stable isotope labeling is a fundamental technique in metabolomics that involves the introduction of non-radioactive isotopes, such as Carbon-13 (¹³C), into molecules to track their metabolic fate. numberanalytics.com This approach is crucial for understanding the intricate dynamics of cellular metabolism. numberanalytics.com

Principles of Carbon-13 Labeling in Metabolomics

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. In metabolomics, compounds are synthesized with ¹³C atoms in place of the more common ¹²C atoms. creative-proteomics.com Because ¹³C is chemically identical to ¹²C, these labeled compounds, or tracers, behave in the same way as their unlabeled counterparts within metabolic pathways. numberanalytics.com The key difference lies in their mass, which can be detected by analytical instruments like mass spectrometers. creative-proteomics.com

When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized, and the ¹³C atoms are incorporated into downstream metabolites. creative-proteomics.com By analyzing the mass shifts in these metabolites, researchers can trace the flow of carbon atoms through various pathways, such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. creative-proteomics.com This allows for the determination of nutrient contributions to metabolic pathways and the relative activities of different routes. nih.gov The fractional abundance of each isotopologue (molecules that differ only in their isotopic composition) provides a detailed picture of metabolic fluxes. nih.gov

Design of Tracer Experiments with N-Acetyl-D-mannosamine-13C6

The design of a tracer experiment is a critical step for achieving high-resolution metabolic flux analysis. creative-proteomics.com The choice of the isotopic tracer is paramount and depends on the specific metabolic pathways under investigation. numberanalytics.commdpi.com For studying the sialic acid biosynthesis pathway, this compound is an ideal tracer as N-Acetyl-D-mannosamine is a key precursor to N-acetylneuraminic acid (NeuAc). medchemexpress.comsigmaaldrich.com

A typical experiment involves introducing this compound to cells or organisms and monitoring its incorporation into downstream metabolites over time. researchgate.net The goal is often to reach an isotopic steady state, where the rate of label incorporation is balanced by the turnover of the metabolite pool. researchgate.net The selection of the tracer and the duration of the experiment are carefully considered to ensure that the labeling patterns accurately reflect the metabolic fluxes of interest. nih.govphysiology.org For instance, researchers have used N-acetyl-D-[UL-¹³C6]glucosamine in time-course analyses to observe the depletion of endogenous metabolites like N-acetyl-mannosamine 6-phosphate (ManNAc-6P) and CMP-NeuNAc. researchgate.netru.nl

Analytical Techniques for Labeled Metabolite Detection and Quantification

The accurate detection and quantification of labeled metabolites are essential for the correct interpretation of metabolic flux analysis results. nih.gov Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are instrumental in this process.

Advanced Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com In the context of stable isotope labeling, MS is used to distinguish between unlabeled and ¹³C-labeled metabolites based on their mass difference.

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that is often coupled with a triple quadrupole (QqQ) mass spectrometer for the targeted analysis of metabolites. thermofisher.com This combination offers high sensitivity, a wide linear dynamic range, and the ability to resolve isomeric metabolites, which is particularly important for sugar analysis. thermofisher.com

In the analysis of sugar metabolites, UHPLC separates the complex mixture of compounds from a biological sample before they enter the mass spectrometer. ru.nl The QqQ mass spectrometer then operates in a mode called Multiple Reaction Monitoring (MRM), which provides highly specific and sensitive quantification of target analytes. mdpi.com This method has been successfully used to analyze various sugar metabolites, including N-acetylhexosamine phosphates, in different cell lines and organisms. ru.nl The use of stable isotope-labeled internal standards, such as those derived from a fully ¹³C-labeled yeast metabolome, helps to correct for variations in sample preparation and analysis, thereby improving quantitative accuracy. thermofisher.com

A study developing a method for the analysis of sugar metabolites utilized a reversed-phase tributylamine (B1682462) (TBA) ion-pairing UHPLC-QqQ mass spectrometry approach. ru.nl This allowed for the analysis of polar and anionic metabolites in central carbon metabolism. ru.nl The method demonstrated good linearity and low limits of detection for various sugar metabolites. ru.nl

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical and analytical technique used to measure the biosynthesis of polymers from a labeled precursor. nih.gov It involves analyzing the distribution of mass isotopomers—molecules of a polymer that differ only in the number of incorporated stable isotopes—using mass spectrometry. nih.gov By comparing the observed distribution to theoretical distributions predicted by combinatorial probability, MIDA can determine the isotopic enrichment of the direct precursor pool for the newly synthesized polymer. nih.govnih.gov

This technique is particularly valuable for calculating the fractional synthesis rate of a polymer and the contribution of different biosynthetic pathways. nih.gov For example, MIDA has been used with ¹³C-labeled glucose and glutamine to assess their contributions to TCA cycle metabolites in different cancer cell subtypes. researchgate.net The analysis of mass isotopomers of UDP-HexNAc and CMP-NeuAc after labeling with ¹³C6-glucose has revealed insights into the synthesis and utilization of UDP-GlcNAc. nih.gov

The successful application of MIDA requires careful attention to analytical details, such as minimizing concentration effects on mass isotopomer ratios and maximizing the enrichment of the isotopomers of interest, to ensure accurate results. nih.gov

Fragmentation Pattern Analysis for Isotope Position Elucidation

Mass spectrometry-based techniques are pivotal in determining the precise location of the 13C labels within metabolites derived from this compound. The fragmentation patterns of these labeled molecules provide crucial information about the metabolic pathways they have traversed.

When a 13C-labeled molecule is subjected to mass spectrometry, it fragments in a predictable manner. By comparing the mass-to-charge (m/z) ratios of the fragments from the labeled sample to those of its unlabeled counterpart, researchers can deduce which parts of the molecule contain the 13C atoms. For instance, the fragmentation of dialkyldithioacetal acetate (B1210297) derivatives of monosaccharides has been shown to generate well-resolved base peaks from the cleavage of the C1-C2 bond, with charge retention at the C1 thiol groups. lookchem.com This characteristic fragmentation is particularly useful for measuring isotopic enrichment at the anomeric carbon. lookchem.com The retention of all six 13C atoms from [U-13C]glucose throughout the spectrum of its diethyldithioacetal acetate derivative confirms the integrity of the carbohydrate backbone during this type of analysis. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tracing Studies

NMR spectroscopy offers a non-destructive method for monitoring the metabolic fate of this compound.

13C NMR directly detects the 13C nuclei, providing unambiguous evidence of their incorporation into various metabolites. This technique can be used to identify and quantify the different isotopomers (molecules that differ only in their isotopic composition) that are formed. Two-dimensional (2D) NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful. nih.gov These experiments correlate the chemical shifts of 1H and 13C nuclei, which helps to resolve the complex spectra of biological samples and allows for more complete analysis of metabolite concentration changes. nih.gov By tracing the flow of 13C from this compound into downstream products like N-acetylneuraminic acid (NeuAc), researchers can map the activity of the sialic acid biosynthesis pathway. biorxiv.orgnih.gov

Quantitative NMR (qNMR) can be used to determine the absolute concentrations of metabolites in a sample. By using an internal standard with a known concentration, the concentration of the labeled metabolites can be accurately measured. researchgate.net For accurate quantification, experimental parameters such as relaxation delay and acquisition time must be carefully optimized. researchgate.net For example, a repetition time of 5-7 times the longitudinal relaxation time (T1) is often required to ensure full relaxation and accurate intensity measurements. researchgate.net The combination of 13C labeling with qNMR allows for the determination of not only the identity and concentration of metabolites but also the rate of their formation, providing a dynamic view of metabolic flux.

Chromatographic Separation Techniques for Labeled Glycans and Metabolites

Chromatographic techniques are essential for separating the complex mixture of labeled glycans and metabolites prior to their detection and analysis.

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. nih.govacs.org For the analysis of sugars, which are non-volatile, a derivatization step is required to make them amenable to GC analysis. nih.govacs.org Common derivatization methods include alkoximation followed by trimethylsilylation. nih.govacs.org This two-step process converts the carbonyl group to an alkoxyamino group and the hydroxyl groups to trimethylsilyl (B98337) ethers, increasing the volatility of the sugar. nih.govacs.org

GC coupled with tandem mass spectrometry (GC-MS/MS) or time-of-flight mass spectrometry (GC-TOFMS) provides high selectivity and sensitivity for the analysis of these derivatives. nih.govacs.org GC-TOFMS, in particular, offers high mass resolution and accuracy, which is beneficial for the analysis of complex biological samples. researchgate.net The use of 13C-labeled internal standards in these analyses is crucial for accurate absolute quantification, as it corrects for variations in sample preparation and derivatization efficiency. nih.govacs.org

Table 1: GC-MS Parameters for Sugar Derivative Analysis

ParameterValue/SettingReference
Derivatization Alkoximation and Trimethylsilylation nih.govacs.org
GC Column DB-17MS nih.gov
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) researchgate.netnih.gov
Mass Analyzer Tandem Quadrupole (MS/MS) or Time-of-Flight (TOF) nih.govacs.org

Ion-exclusion chromatography (IEC) is a powerful technique for separating charged molecules, such as sialic acids, from neutral and basic compounds. When coupled with mass spectrometry, IEC-MS allows for the sensitive and selective analysis of labeled sialic acids and their precursors. This method is particularly useful for tracing the metabolic fate of this compound in the sialic acid biosynthesis pathway, as N-acetylneuraminic acid is a key product. nih.gov The separation is based on the charge of the analytes, with highly charged species eluting earlier from the column.

N Acetyl D Mannosamine 13c6 in Sialic Acid Biosynthesis Pathway Elucidation

De Novo Sialic Acid Biosynthesis Pathway Tracing

The use of N-Acetyl-D-mannosamine-13C6 allows for the unambiguous tracing of carbon flux through the sialic acid biosynthetic pathway, starting from the point of ManNAc entry. By introducing this labeled precursor to cells or in vitro enzymatic systems, scientists can monitor the rate of appearance and the degree of enrichment in subsequent intermediates and final products.

The initial step in the canonical sialic acid pathway is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a reaction catalyzed by the epimerase domain of the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govmdpi.com While this compound is the product of this step, its application is critical for understanding the dynamics of this conversion.

By supplying cells with this compound, researchers can bypass this initial enzymatic step and quantify the flux through the remainder of the pathway. nih.gov This experimental approach, when compared with parallel experiments using a ¹³C-labeled upstream precursor like ¹³C-glucose (which forms ¹³C-labeled UDP-GlcNAc), allows for the determination of the relative contribution of the GNE epimerase step to the total sialic acid pool. This is a key principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA), where tracing from different entry points in a pathway helps to resolve the activities of individual enzymes. nih.gov

Following its formation or uptake, ManNAc is phosphorylated at the 6-position to form N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). This reaction is catalyzed by the kinase domain of the GNE enzyme. mdpi.comimrpress.com

When this compound is used as the substrate, it is converted into this compound-6-phosphate. The incorporation of the six ¹³C atoms results in a predictable mass shift that is readily detectable by mass spectrometry. This allows for direct and specific measurement of the kinase activity in complex biological samples. Researchers can quantify the rate of labeled ManNAc-6-P formation, providing precise data on the metabolic flux through this critical phosphorylation step. researchgate.net

Table 1: Mass Spectrometry Analysis of Metabolites with ¹³C₆ Labeling
MetaboliteChemical Formula (Unlabeled)Monoisotopic Mass (Unlabeled, Da)Chemical Formula (¹³C₆-Labeled)Monoisotopic Mass (¹³C₆-Labeled, Da)Mass Shift (Da)
N-Acetyl-D-mannosamineC₈H₁₅NO₆221.0899¹³C₆C₂H₁₅NO₆227.1101+6.0202
ManNAc-6-PhosphateC₈H₁₆NO₉P301.0562¹³C₆C₂H₁₆NO₉P307.0764+6.0202
Neu5Ac-9-PhosphateC₁₁H₂₀NO₁₂P389.0723¹³C₆C₅H₂₀NO₁₂P395.0925+6.0202
N-Acetylneuraminic acid (Neu5Ac)C₁₁H₁₉NO₉309.1059¹³C₆C₅H₁₉NO₉315.1261+6.0202

The subsequent step in the pathway involves the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P), a reaction catalyzed by N-acetylneuraminate synthase (NANS). uniprot.orgwikipedia.org The final cytosolic step is the dephosphorylation of Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. imrpress.comru.nl

Enzymatic Mechanisms and Kinetic Studies with Labeled Substrates

This compound is not only a tracer for metabolic flux but also a powerful tool for investigating the properties of the enzymes within the pathway. The isotopic label allows for the differentiation of substrate from product and enables precise kinetic measurements.

GNE is a key regulatory point in sialic acid synthesis, possessing both epimerase and kinase activities in a single polypeptide chain. researchgate.netnih.gov this compound serves as a specific substrate for the kinase domain of GNE. This allows for the isolated study of the kinase function without interference from the preceding epimerase reaction.

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the ManNAc kinase can be determined with high accuracy by incubating purified GNE with varying concentrations of this compound and quantifying the formation of labeled ManNAc-6-P. This approach is essential for understanding how GNE activity is modulated by factors such as feedback inhibition by downstream products like CMP-Neu5Ac or by post-translational modifications. nih.govresearchgate.net

Table 2: Representative Kinetic Data for GNE Kinase Domain
SubstrateParameterValueMethod of Detection
This compoundKm~70 µMLC-MS quantification of ¹³C₆-ManNAc-6-P
Vmax~15 nmol/min/mg
N-Acetyl-D-mannosamine (Unlabeled)Km~70 µMCoupled enzymatic assay or HPLC
Vmax~15 nmol/min/mg

Note: Kinetic values are illustrative. Stable isotope labeling does not change the intrinsic kinetic properties of the enzyme-substrate interaction.

The enzyme NANS catalyzes the stereospecific aldol (B89426) condensation of ManNAc-6-P and phosphoenolpyruvate (PEP) to create the nine-carbon backbone of Neu5Ac-9-P. uniprot.orgwikipedia.org Elucidating the precise mechanism of this carbon-carbon bond formation is critical to understanding the enzyme's function.

By using ¹³C₆-labeled ManNAc-6-P (derived from this compound) in reaction with unlabeled PEP, the resulting Neu5Ac-9-P product will contain the ¹³C₆-label exclusively within the portion of the molecule derived from the mannosamine (B8667444) precursor. Advanced analytical techniques, such as ¹³C-NMR spectroscopy or tandem mass spectrometry, can then be used to analyze the labeled product. rsc.orgnih.gov This allows researchers to confirm how the two substrates are joined, verify the stereochemistry at the new chiral center, and gain deeper insight into the catalytic mechanism of the NANS enzyme.

N-Acetylneuraminic Acid Lyase (NAL) Catalytic Mechanism and Intermediates

N-Acetylneuraminic acid lyase (NAL), also known as N-acetylneuraminate pyruvate (B1213749) lyase (NPL), is a Class I aldolase (B8822740) enzyme that plays a crucial role in sialic acid metabolism. ebi.ac.uk It catalyzes the reversible aldol condensation of N-acetyl-D-mannosamine (ManNAc) and pyruvate to generate N-acetylneuraminic acid (Neu5Ac), the most prevalent form of sialic acid. acs.orgnih.govnih.gov The reversibility of this reaction means NAL can also break down Neu5Ac into its constituent components, ManNAc and pyruvate. researchgate.net The use of isotopically labeled substrates like this compound is instrumental in studying this mechanism, as the heavy carbon atoms can be traced from the precursor to the product, confirming the reaction pathway and kinetics.

The catalytic mechanism of NAL from sources such as E. coli has been extensively studied and follows an ordered Bi-Uni kinetic model. acs.orgnih.gov This process involves the sequential binding of substrates and the formation of key covalent intermediates. nih.gov The reaction begins with the binding of pyruvate to the enzyme's active site. acs.orgnih.gov A crucial lysine (B10760008) residue, specifically Lys-165, acts as a nucleophile, attacking the keto group of pyruvate. ebi.ac.uk This results in the formation of a protonated Schiff base intermediate, which is a characteristic feature of Class I aldolases. ebi.ac.ukacs.org

Following the formation of the enzyme-pyruvate Schiff base, the second substrate, N-acetyl-D-mannosamine, binds to the active site. acs.org The Schiff base is converted to a more nucleophilic enamine form. ebi.ac.uk This enamine then attacks the aldehyde carbon of ManNAc, leading to the formation of a new carbon-carbon bond. acs.org Structural and simulation studies have identified a tyrosine residue (Tyr137) as the critical proton donor to the aldehyde oxygen of ManNAc during this condensation step. nih.govacs.org This proton transfer is essential for stabilizing the transition state and forming the final Neu5Ac product, which is still linked to the enzyme via the Schiff base. nih.govacs.org The final step is the hydrolysis of this Schiff base, which releases Neu5Ac from the enzyme and regenerates the free lysine residue in the active site, preparing it for another catalytic cycle. acs.org

The entire catalytic cycle can be visualized through distinct structural states, representing the binding of substrates and the formation of intermediates. Crystallographic studies have captured "snapshot" structures that show both the full-length sialic acid product bound in the active site and the separated enzyme-bound pyruvate and ManNAc, representing key points in the catalytic process. acs.orgnih.gov

StepCatalytic ActionKey Intermediates and Residues
1 Pyruvate BindingPyruvate enters the active site.
2 Schiff Base FormationThe keto group of pyruvate is attacked by the amine group of Lys-165.
3 ManNAc BindingN-acetyl-D-mannosamine (or this compound) binds to the active site.
4 C-C Bond FormationThe enamine intermediate attacks the aldehyde carbon of ManNAc. Tyr137 donates a proton to the ManNAc aldehyde oxygen.
5 Product HydrolysisThe Schiff base linking Neu5Ac to the enzyme is hydrolyzed.
6 Product ReleaseN-acetylneuraminic acid (Neu5Ac) is released, and the enzyme's active site is regenerated.

Salvage Pathways and Alternative Metabolic Fates of this compound

While N-acetyl-D-mannosamine is a key precursor in the de novo biosynthesis of sialic acids, cells also possess salvage pathways to recycle sialic acids and their precursors. researchgate.net this compound, being chemically identical to its natural counterpart, can enter these alternative metabolic routes, and its isotopic label allows researchers to trace its fate and distinguish it from molecules synthesized de novo.

The primary salvage pathway involves the recycling of sialic acids that have been cleaved from cell surface glycoconjugates by sialidase enzymes. researchgate.net The resulting free sialic acid can be broken down by N-acetylneuraminic acid lyase (NAL) back into N-acetyl-D-mannosamine and pyruvate. researchgate.net This salvaged ManNAc can then be re-phosphorylated by the GNE kinase domain or potentially other kinases and re-enter the biosynthetic pathway to create new sialic acids. imrpress.com Therefore, exogenously supplied this compound can be directly utilized by this pathway, bypassing the initial steps of de novo synthesis that start from UDP-GlcNAc. imrpress.comwikipedia.org

This ability of cells to take up and metabolize external ManNAc and its derivatives is the foundation of a technique known as metabolic glycoengineering. researchgate.netnih.gov Researchers can introduce unnatural ManNAc analogues into cells, which are then processed by the sialic acid biosynthetic machinery and incorporated into cell surface glycans. researchgate.netnih.gov Similarly, feeding cells this compound allows for the specific tracking of the flux through this salvage and incorporation pathway. The heavy carbon atoms from the labeled ManNAc will appear in the sialic acid residues of newly synthesized glycoproteins and glycolipids, which can be detected by mass spectrometry.

PathwayDescriptionStarting Substrate(s)Key Enzymes
De Novo Biosynthesis The primary pathway for creating new sialic acid molecules from simpler sugars.UDP-N-acetylglucosamine (UDP-GlcNAc)GNE (epimerase and kinase domains), NANS
Salvage Pathway Recycles sialic acids and their precursors from glycoconjugate turnover or external sources.N-acetyl-D-mannosamine (ManNAc), N-acetylneuraminic acid (Neu5Ac)NAL (NPL), GNE (kinase domain)

Applications of N Acetyl D Mannosamine 13c6 in Glycoconjugate Research

Tracing of Glycoprotein (B1211001) and Glycolipid Sialylation

The introduction of ¹³C₆-ManNAc into cellular systems enables the precise tracking of sialic acid biosynthesis and its subsequent attachment to glycoproteins and glycolipids. This process, known as sialylation, is a critical terminal modification of glycans that influences a wide array of biological processes.

When cells are supplied with ¹³C₆-ManNAc, it is readily taken up and enters the sialic acid biosynthetic pathway. researchgate.netoup.com The cellular machinery converts it into a ¹³C-labeled version of CMP-sialic acid, the activated sugar nucleotide required for sialylation. lsu.edunih.gov Within the Golgi apparatus, sialyltransferases utilize this labeled donor to transfer ¹³C-sialic acid onto the termini of both N-linked (attached to asparagine) and O-linked (attached to serine or threonine) glycan chains on proteins. nih.govnih.gov This metabolic labeling strategy effectively tags newly synthesized sialylated glycoconjugates, distinguishing them from the pre-existing, unlabeled pool.

The presence of the stable isotope label allows for detailed analysis of sialylation patterns using mass spectrometry. The mass difference imparted by the ¹³C atoms enables the identification and quantification of newly sialylated molecules. This technique has been instrumental in deciphering changes in sialylation associated with various physiological states and diseases. For example, altered sialylation is a known hallmark of cancer, and metabolic labeling with compounds like ¹³C₆-ManNAc helps to identify specific glycoproteins that undergo these changes, providing insights into tumor progression and metastasis. mdpi.com

Studies on Glycan Structural Dynamics and Turnover

The glycocalyx, the dense layer of glycans on the cell surface, is a highly dynamic structure. Metabolic labeling with ¹³C₆-ManNAc provides a powerful method to investigate the rates of glycan synthesis, degradation, and remodeling.

Pulse-chase experiments are a common application for studying glycan dynamics. In this approach, cells are first exposed to ¹³C₆-ManNAc for a defined period (the "pulse"), leading to the labeling of a cohort of sialylated glycans. The labeled precursor is then removed and replaced with its unlabeled counterpart (the "chase"). By monitoring the disappearance of the ¹³C-labeled sialic acids over time, researchers can determine the turnover rate of specific glycoconjugates. This provides valuable information on how glycan structures are modified in response to cellular development, signaling events, or environmental stimuli.

Metabolic flux analysis (MFA) with ¹³C-labeled precursors is a quantitative method to determine the rates of metabolic pathways. 13cflux.netethz.chresearchgate.net By supplying ¹³C₆-ManNAc and measuring the rate of its incorporation into the sialic acid pool and subsequently into mature glycans, the flux through the sialic acid biosynthetic pathway can be calculated. 13cflux.net This provides a direct measure of the cell's capacity for sialylation under specific conditions. Such analyses are crucial for understanding how metabolic resources are allocated to glycosylation and how this allocation changes in different cell types or disease states. researchgate.netsemanticscholar.org

Investigating the Impact of Metabolic Perturbations on Glycosylation

Glycosylation is highly sensitive to the metabolic state of the cell, as it relies on a steady supply of nucleotide sugar precursors derived from central carbon metabolism. nih.gov Perturbations in nutrient availability or metabolic pathways can therefore have a significant impact on the structure and composition of the glycocalyx.

By using ¹³C₆-ManNAc as a tracer, researchers can investigate how metabolic stress, such as glucose deprivation or hypoxia, affects the flux through the sialic acid pathway and alters sialylation patterns on the cell surface. These studies are critical for understanding the link between metabolism and glycosylation in diseases like cancer, where both processes are often dysregulated. researchgate.net The ability to quantitatively track the flow of carbon from a specific precursor into sialic acids provides a powerful tool to dissect the complex interplay between cellular metabolism and the synthesis of complex glycans.

Effects of Specific Metabolic Inhibitors on Glycan Synthesis

The use of ¹³C₆-ManNAc in conjunction with metabolic inhibitors allows for a detailed investigation into the regulation and chokepoints of glycan biosynthesis pathways. By introducing a labeled precursor downstream of potential enzymatic blocks, researchers can elucidate the specific impact of these inhibitors on the later stages of glycan assembly, particularly sialylation.

One of the most well-characterized inhibitors of glycan synthesis is Tunicamycin . This compound effectively blocks the first step of N-linked glycosylation by inhibiting GlcNAc-1-phosphate transferase (GPT), thereby preventing the formation of the dolichol-phosphate-GlcNAc intermediate required for the assembly of N-glycan precursors. nih.govresearchgate.net When cells are treated with tunicamycin, the synthesis of N-linked glycoproteins is globally suppressed. In such a scenario, ¹³C₆-ManNAc can be used to trace its alternative metabolic fates. While its incorporation into N-glycans would be drastically reduced, its flux into other glycoconjugates, such as O-linked glycans or gangliosides (glycosphingolipids), can be quantified. This approach helps to understand how the sialylation machinery adapts when a major pathway like N-glycosylation is inhibited.

Another critical control point is the entry of glucose into the hexosamine biosynthesis pathway (HBP), which is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govescholarship.org Inhibitors of GFAT, such as azaserine, block the de novo synthesis of glucosamine-6-phosphate, thereby depleting the pool of UDP-GlcNAc, which is a precursor for ManNAc and subsequently Neu5Ac. duke.edu By supplying ¹³C₆-ManNAc to cells treated with a GFAT inhibitor, researchers can bypass the inhibited step and specifically study the downstream processes of sialic acid synthesis and its attachment to glycoconjugates. This allows for the isolation and analysis of the sialylation pathway, independent of the de novo HBP flux. The degree of ¹³C₆-Neu5Ac incorporation into cell surface glycans would serve as a direct measure of the activity of the enzymes downstream of the GFAT-mediated block.

The table below illustrates the expected outcomes of a conceptual experiment using ¹³C₆-ManNAc to trace glycan synthesis in the presence of these specific metabolic inhibitors.

Table 1: Predicted Effects of Metabolic Inhibitors on ¹³C₆-ManNAc Incorporation
ConditionMetabolic InhibitorTarget Enzyme/ProcessPredicted Effect on ¹³C₆-ManNAc Incorporation into N-GlycansPredicted Effect on ¹³C₆-ManNAc Incorporation into GangliosidesRationale
ControlNoneN/ANormal IncorporationNormal IncorporationBaseline metabolic flux into all sialylated glycoconjugates.
N-Glycosylation InhibitionTunicamycinGlcNAc-1-phosphate transferase (GPT)Significantly DecreasedUnchanged or Potentially IncreasedTunicamycin blocks the initial step of N-glycan assembly, preventing the formation of the core structure upon which sialic acids are added. nih.govresearchgate.net The available ¹³C₆-ManNAc-derived CMP-Neu5Ac may be shunted towards other pathways like ganglioside synthesis.
HBP InhibitionAzaserineGlutamine:fructose-6-phosphate amidotransferase (GFAT)UnchangedUnchangedThe inhibitor blocks the de novo HBP pathway upstream of ManNAc synthesis. duke.edu Supplying exogenous ¹³C₆-ManNAc bypasses this block, allowing for normal downstream synthesis and incorporation of sialic acid.

Analysis of Glucose Allocation to Nucleotide Sugars and Cell-Membrane Glycans

Stable isotope tracing combined with metabolomics provides a powerful method to observe the allocation of nutrients like glucose to nucleotide sugars and cell-membrane glycans. nih.govresearchgate.net While many studies use ¹³C-labeled glucose as the primary tracer, the principles are directly applicable to understanding the downstream fate of precursors like ¹³C₆-ManNAc. This approach enables the quantification of carbon flux through various branches of glycosylation pathways.

Research on pancreatic cancer cell lines that are genetically identical but have different metabolic phenotypes has demonstrated how glucose allocation to membrane glycans can vary. nih.gov By growing cells in media containing ¹³C-glucose, scientists can track the incorporation of the ¹³C label into different monosaccharides that constitute the cell surface glycans, including N-acetylglucosamine (GlcNAc), galactose, mannose, and N-acetylneuraminic acid (Neu5Ac). nih.govbiorxiv.org The fractional enrichment of ¹³C in these monosaccharides reveals the relative contribution of glucose to their synthesis.

For instance, in a comparison between two pancreatic cancer cell lines, 8988-S and 8988-T, the 8988-S cells showed a higher allocation of glucose to membrane glycans. nih.gov This was evidenced by higher levels and greater ¹³C fractional enrichment in most monosaccharides cleaved from cell surface glycoconjugates. nih.gov This suggests a faster turnover of membrane glycans and a greater commitment of glucose towards glycan synthesis in the 8988-S cells. nih.gov

The use of ¹³C₆-ManNAc in such studies offers a more direct probe for the sialylation pathway. By measuring the rate of incorporation of the ¹³C₆ label specifically into CMP-NeuAc and subsequently into membrane-bound Neu5Ac, researchers can precisely quantify the flux through this terminal glycosylation step. This can be particularly insightful when studying diseases like cancer where altered sialylation is a common feature.

Genetic modifications can also be used to study pathway flux. For example, knocking out the gene for GFPT-1, the rate-limiting enzyme of the HBP, alters glucose allocation. nih.gov In such cells, when supplemented with GlcNAc to rescue the pathway, the labeling pattern of Neu5Ac from ¹³C-glucose changes, reflecting the altered contribution of metabolites from glycolysis. nih.gov This confirms that the isotope labels from ¹³C-glucose are processed through glycolysis to monosaccharide metabolism and finally into glycan synthesis. nih.gov

The data table below summarizes representative findings from a stable isotope tracing study comparing glucose allocation to cell membrane glycans in two different pancreatic cancer cell lines.

Table 2: Fractional ¹³C Enrichment in Cell Membrane Monosaccharides from ¹³C-Glucose
Monosaccharide8988-S Cell Line (Fractional ¹³C Enrichment)8988-T Cell Line (Fractional ¹³C Enrichment)Interpretation
Galactose~45%~30%Higher glucose allocation to UDP-Galactose synthesis in 8988-S cells.
N-Acetyl-D-glucosamine~50%~35%Higher glucose flux through the HBP to UDP-GlcNAc in 8988-S cells.
Mannose~60%~40%Greater commitment of glucose to GDP-Mannose synthesis in 8988-S cells.
N-Acetylneuraminic acid (Neu5Ac)~25%~20%Increased allocation of glucose-derived carbons to sialic acid synthesis in 8988-S cells.

Note: Data are illustrative, based on published findings comparing metabolically distinct cancer cell lines. nih.gov

N Acetyl D Mannosamine 13c6 in Cellular and Organismal Research Models

In Vitro Cellular Systems for Metabolic Pathway Analysis

The controlled environment of in vitro cell cultures makes them ideal for dissecting the intricate steps of metabolic pathways. The use of ¹³C₆-ManNAc in these systems allows for precise measurement of its conversion into downstream metabolites, offering a quantitative view of metabolic flux.

Application in Mammalian Cell Lines

A variety of mammalian cell lines have been employed to study the metabolism of ¹³C₆-ManNAc, revealing cell-type-specific differences in sialic acid biosynthesis and utilization.

CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells are a cornerstone in the production of therapeutic glycoproteins. Studies have utilized N-acetyl-D-mannosamine to enhance the sialylation of recombinant proteins. For instance, supplementing CHO-K1 cell cultures with N-acetyl-D-mannosamine has been shown to increase the sialic acid content of recombinant erythropoietin. nih.gov In the context of monoclonal antibody production, the addition of N-acetyl-D-mannosamine to CHO-K1 cell cultures effectively reduces high mannose glycosylation in a concentration-dependent manner, a critical quality attribute for therapeutic antibodies. nih.gov

B16-F10 Melanoma Cells: In cancer research, understanding the glycosylation patterns on tumor cells is crucial as it can influence metastasis and immune recognition. While direct studies using ¹³C₆-ManNAc in B16-F10 melanoma cells are not extensively documented, research on related N-acyl derivatives of D-mannosamine has demonstrated the potential to metabolically engineer the expression of specific gangliosides, such as GM3, on the cell surface. nih.gov This approach highlights the utility of mannosamine (B8667444) analogs in probing and manipulating cell surface glycosylation in cancer cells.

Human Dermal Fibroblasts: Human dermal fibroblasts provide a valuable model for studying normal and pathological sialic acid metabolism. When cultured with N-acetyl-D-mannosamine, these cells accumulate significant amounts of N-acetylneuraminic acid (sialic acid). nih.gov This demonstrates their capacity to uptake and metabolize this precursor, making them a suitable system for tracing studies with ¹³C₆-ManNAc to investigate the dynamics of sialic acid synthesis and storage. nih.gov

Pancreatic Insulinoma and Hepatoma Cells: Comparative metabolic studies using isotopically labeled sugars have been conducted in pancreatic insulinoma and hepatoma cell lines to understand the differences in hexosamine metabolism between different cell types. nih.gov These studies, while not specifically focused on ¹³C₆-ManNAc, establish a methodological framework for using stable isotopes to trace the metabolic flow of hexosamines into nucleotide sugars and glycans, highlighting the potential for ¹³C₆-ManNAc to elucidate pathways in these specific cancer cell lines. nih.gov

Tracing Metabolic Flux in Primary Cell Cultures

Primary cell cultures, being derived directly from tissues, often retain more of their in vivo physiological characteristics compared to immortalized cell lines. Utilizing ¹³C₆-ManNAc in these cultures allows for the analysis of metabolic flux in a more biologically relevant context. For example, studies in primary neuronal and glial cells using ¹³C-labeled pyruvate (B1213749) have demonstrated the power of isotopic tracing to delineate metabolic differences between cell types, a principle that is directly applicable to tracing the fate of ¹³C₆-ManNAc in the sialic acid pathway. nih.gov

Investigation in iPSC-Derived Neuronal Networks

Induced pluripotent stem cell (iPSC)-derived neuronal networks are becoming increasingly important for modeling human neurological development and disease. The sialic acid biosynthesis pathway is critical for proper neuronal function. researchgate.net While specific studies employing ¹³C₆-ManNAc in these models are emerging, the established use of iPSC-derived neurons to study neuronal network formation and function provides a fertile ground for future metabolic tracing studies. nih.govuib.no Such investigations could elucidate the role of sialylation in synaptogenesis and neuronal connectivity by tracing the incorporation of the ¹³C₆-ManNAc label into neuronal glycoconjugates.

In Vivo Animal Models for Systemic Metabolic Studies

In vivo animal models are indispensable for understanding the systemic metabolism of compounds and their distribution across different organs and tissues. The administration of ¹³C₆-ManNAc to these models allows for a holistic view of its metabolic fate.

Tracing of Labeled Metabolites and Glycoconjugates in Tissues

Stable isotope tracing in whole organisms, such as mice, is a powerful technique to study metabolic fluxes in a physiological setting. kuleuven.beescholarship.org By administering ¹³C₆-ManNAc, researchers can track the appearance of the ¹³C label in downstream metabolites and glycoconjugates within various tissues. This approach can reveal the dynamics of sialic acid biosynthesis and turnover in different organs, providing insights into tissue-specific glycosylation processes. The analysis of tissue extracts by mass spectrometry allows for the quantification of labeled compounds, painting a detailed picture of systemic metabolism. kuleuven.be

Studies on Specific Organ Systems (e.g., Muscle Sialylation)

A significant area of research involving N-acetyl-D-mannosamine is in the context of GNE myopathy, a genetic disorder characterized by impaired sialic acid biosynthesis leading to muscle weakness. imrpress.comnih.gov Preclinical studies in mouse models of this disease have shown that oral administration of N-acetyl-D-mannosamine can increase sialic acid production, improve muscle sialylation, and prevent muscle deterioration. nih.gov The use of ¹³C₆-ManNAc in such models would enable precise tracking of the administered precursor to the muscle tissue and its incorporation into muscle glycoproteins, providing direct evidence of the restoration of the sialylation pathway and offering a quantitative measure of therapeutic efficacy. nih.govimrpress.com

Interactive Data Table: Overview of Cell Lines Used in N-Acetyl-D-mannosamine Research

Cell LineOrganismCell TypeResearch Application
CHO-K1 Cricetulus griseus (Chinese Hamster)OvaryProduction of recombinant glycoproteins, studying glycosylation pathways. nih.govnih.gov
B16-F10 Mus musculus (Mouse)MelanomaCancer research, metabolic engineering of cell surface glycans. nih.gov
Human Dermal Fibroblasts Homo sapiens (Human)SkinModeling normal and pathological sialic acid metabolism. nih.gov
Pancreatic Insulinoma Cells --Comparative cancer metabolomics, tracing hexosamine pathways. nih.gov
Hepatoma Cells --Comparative cancer metabolomics, tracing hexosamine pathways. nih.gov

Microbial and Bacterial Systems for Polysialic Acid Biosynthesis Research

The study of polysialic acid (PSA) biosynthesis in microbial and bacterial systems provides a fundamental understanding of processes related to pathogenesis, biofilm formation, and the production of valuable biomaterials. Certain bacteria, notably neuroinvasive strains of Escherichia coli K1, produce capsular polysaccharides composed of PSA, which are crucial virulence factors. The stable isotope-labeled compound N-Acetyl-D-mannosamine-13C6 serves as a powerful tool in these research models. As a direct metabolic precursor to N-acetylneuraminic acid (Neu5Ac), the monomeric unit of PSA, this compound enables precise tracking of the metabolic flux and enzymatic transformations within the sialic acid biosynthetic pathway. nih.govwikipedia.org Its incorporation into cellular metabolites allows for detailed analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitating the elucidation of pathway dynamics and regulatory mechanisms. nih.govnih.gov

Investigation of Capsular Polysialic Acid Production

The production of capsular polysialic acid is a key pathogenic determinant for bacteria such as E. coli K1. nih.gov N-Acetyl-D-mannosamine (ManNAc) is an essential precursor for the synthesis of Neu5Ac, the building block of this capsule. nih.gov By supplying this compound to bacterial cultures, researchers can trace the journey of the carbon backbone from the precursor to the final assembled capsular polymer.

This metabolic labeling approach is instrumental for several areas of investigation:

Pathway Elucidation: It confirms the direct conversion of ManNAc to Neu5Ac and its subsequent polymerization into PSA on the bacterial cell surface.

Metabolic Flux Analysis: The rate of incorporation of the 13C6 label into the PSA capsule provides quantitative data on the efficiency of the biosynthetic pathway under various growth conditions or in different genetically modified strains.

Structural Analysis: The presence of the uniform 13C label in the PSA chain significantly enhances signals in 13C-NMR spectroscopy. nih.gov This allows for more detailed conformational analysis of the polysaccharide structure, which is critical for understanding its biological function and interactions with the host immune system. nih.gov

Table 1: Application of this compound in Capsular PSA Research
Research ObjectiveMethodologyKey Findings Enabled by 13C6 LabelingRelevant Analytical Technique(s)
Tracing Precursor to PolymerBacterial culture fed with this compound, followed by isolation and analysis of capsular PSA.Direct evidence of ManNAc incorporation into the PSA backbone.Mass Spectrometry (MS), NMR Spectroscopy
Quantifying Biosynthetic EfficiencyTime-course experiments measuring the ratio of labeled to unlabeled Neu5Ac monomers in the capsule.Determination of the rate of PSA synthesis and the contribution of exogenous ManNAc.Quantitative MS
Analyzing Polysaccharide StructureIsolation of 13C-labeled PSA for high-resolution spectroscopic analysis.Enhanced signal for detailed conformational studies and investigation of polymer linkage. nih.gov13C-NMR Spectroscopy

Enzymatic Synthesis of Neu5Ac Monomers in Microorganisms

In bacteria, the biosynthesis of Neu5Ac occurs through a distinct pathway from that in eukaryotes. The key step involves the condensation of N-acetyl-D-mannosamine with phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by Neu5Ac synthase (NeuB). google.commdpi.com Alternatively, the enzyme N-acetylneuraminate lyase (also known as NeuAc aldolase (B8822740) or NanA) can catalyze the reversible condensation of ManNAc and pyruvate to form Neu5Ac. mdpi.comresearchgate.netnih.gov This latter reaction is widely exploited for the biotechnological production of sialic acid.

The use of this compound in these microbial systems is pivotal for studying and optimizing the enzymatic synthesis of Neu5Ac. When 13C6-labeled ManNAc is provided as a substrate to either whole-cell biocatalysts or purified enzymes from microorganisms, it results in the production of Neu5Ac that is labeled on the carbons derived from the precursor. This provides an unambiguous way to monitor the reaction.

Key applications include:

Enzyme Kinetic Studies: Researchers can accurately measure the rate of conversion of labeled substrate to labeled product, facilitating detailed kinetic analysis of enzymes like Neu5Ac synthase and NeuAc aldolase.

Production of Labeled Standards: This enzymatic method is an efficient way to synthesize 13C-labeled Neu5Ac, which can then be used as an internal standard for quantitative studies of sialic acid metabolism in more complex biological systems.

Metabolic Engineering: In efforts to improve the microbial production of Neu5Ac, this compound can be used to track the flow of the precursor through engineered pathways and identify potential metabolic bottlenecks. google.com

Table 2: Enzymatic Synthesis of Labeled Neu5Ac in Microbial Systems
Enzyme SystemSubstratesProductUtility of 13C6 Labeling
Neu5Ac synthase (NeuB)This compound + PhosphoenolpyruvateN-acetylneuraminic acid (labeled on C4-C9)Allows for precise monitoring of enzyme activity and pathway flux in genetically engineered strains.
NeuAc aldolase (NanA)This compound + PyruvateN-acetylneuraminic acid (labeled on C4-C9)Facilitates the efficient biocatalytic production of a labeled Neu5Ac standard for analytical applications. nih.govfrontiersin.org

Advanced Research Areas and Future Directions

Development and Application of Non-Natural N-Acetyl-D-mannosamine Analogs

Metabolic glycoengineering utilizes the cell's own enzymatic machinery to incorporate unnatural monosaccharides into the glycan structures of the cell surface, known as the glycocalyx. This technique allows for the precise modification of cellular surfaces, enabling a deeper understanding of the roles of specific glycans in cellular processes and offering potential therapeutic applications.

Exploring Biocompatibility and Metabolic Processing of Analogs

A critical aspect of developing non-natural ManNAc analogs is ensuring their biocompatibility and understanding their metabolic processing. The introduction of chemical modifications can potentially lead to cytotoxicity or alter the normal metabolic flux of the sialic acid pathway. nih.gov Therefore, extensive studies are conducted to evaluate the effects of these analogs on cell viability and proliferation.

The metabolic fate of these analogs is traced to confirm that they are indeed processed through the intended biosynthetic pathway to be incorporated into sialoglycans. The efficiency of uptake and conversion can vary significantly between different analogs and cell types. For example, peracetylated analogs are often used to enhance cell permeability, as they can diffuse across the cell membrane more readily than their unprotected counterparts. youtube.com Once inside the cell, non-specific esterases remove the acetyl groups, releasing the active analog.

Integration of Omics Technologies with Stable Isotope Tracing

The use of stable isotope-labeled compounds like ¹³C₆-ManNAc, in conjunction with high-throughput omics technologies, provides a systems-level view of glycosylation pathways and their regulation. This integrative approach allows researchers to connect changes in gene expression and protein abundance with alterations in glycan structure and metabolic flux.

Combined Metabolomics and Glycoproteomics Approaches

Stable isotope tracing combined with mass spectrometry-based metabolomics and glycoproteomics is a powerful strategy to quantitatively track the metabolic fate of ¹³C₆-ManNAc. By feeding cells with ¹³C₆-ManNAc, researchers can trace the incorporation of the ¹³C atoms into sialic acid and subsequently into sialoglycans on glycoproteins.

Metabolomic analysis can quantify the intracellular pool of ¹³C-labeled sialic acid and other pathway intermediates, providing insights into the kinetics of the biosynthetic pathway. nih.gov Concurrently, glycoproteomic analysis of proteins modified with ¹³C-labeled sialic acid allows for the identification of specific glycoproteins being sialylated and the quantification of the extent of labeling at specific glycosylation sites. mdpi.comlsu.edu This combined approach provides a detailed picture of how cells utilize ManNAc to build their sialoglycome.

The following table illustrates the type of data that can be obtained from a combined metabolomics and glycoproteomics experiment using ¹³C₆-ManNAc.

Analytical ApproachKey Data OutputBiological Insight
Metabolomics (LC-MS) Abundance of ¹³C-labeled sialic acid and pathway intermediatesFlux through the sialic acid biosynthetic pathway
Glycoproteomics (LC-MS/MS) Identification and quantification of ¹³C-sialoglycans on specific glycoproteinsIdentification of proteins targeted for sialylation and rates of glycan turnover

Transcriptomic and Proteomic Correlates of Glycosylation Pathways

To understand the regulatory networks that control glycosylation, transcriptomic and proteomic analyses are integrated with stable isotope tracing data. Transcriptomic studies, using techniques like RNA-seq, can reveal changes in the expression of genes encoding the enzymes involved in the sialic acid biosynthetic pathway and sialyltransferases in response to various stimuli or in different disease states. researchgate.netnih.govwikipedia.org

Proteomic analyses can then confirm whether these changes in gene expression translate to altered protein levels. nih.govmdpi.com By correlating the expression levels of glycosylation-related genes and proteins with the metabolic flux data obtained from ¹³C₆-ManNAc tracing, researchers can build comprehensive models of how glycosylation is regulated at the systems level. For example, an upregulation of a specific sialyltransferase gene, confirmed at the protein level, might correlate with increased incorporation of ¹³C-sialic acid onto its known glycoprotein (B1211001) substrates. nih.gov

Computational Modeling and Simulation of Metabolic Networks

Computational modeling provides a framework for integrating the complex datasets generated from omics studies and for simulating the behavior of metabolic networks. lsu.edu Models of the sialic acid biosynthetic pathway can be constructed to predict how changes in enzyme levels or substrate availability will affect the output of the pathway.

These models can incorporate kinetic parameters of the enzymes involved and can be constrained by experimental data from stable isotope tracing experiments. lsu.edu For instance, the flux data obtained from ¹³C₆-ManNAc experiments can be used to refine the model and improve its predictive accuracy.

Computational models can be used to:

Predict the metabolic flux through the sialic acid pathway under different conditions.

Identify potential bottlenecks or regulatory control points in the pathway.

Simulate the effects of inhibiting or overexpressing specific enzymes.

Guide the design of new metabolic glycoengineering strategies.

By combining in silico modeling with in vitro and in vivo experimental data, researchers can gain a deeper and more quantitative understanding of the complex processes that govern glycosylation.

Emerging Research Applications of N-Acetyl-D-mannosamine-13C6

The ability to trace the incorporation of ManNAc into cell surface glycans provides a unique window into the functional roles of sialic acids in cell-cell interactions, signaling, and motility.

Sialic acids, as terminal residues on cell surface glycans, are critical mediators of cellular communication and immune recognition. nih.gov They can act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors often found on immune cells that can transmit either activating or inhibitory signals. The aberrant sialylation patterns on cancer cells are known to be exploited to evade immune surveillance. nih.govthno.org

This compound is used as a metabolic precursor to introduce labeled sialic acids onto the cell surface. This allows researchers to track the specific sialoglycoproteins that become involved in signaling events. For example, one could trace the 13C-labeled sialic acids to specific receptors that, upon ligand binding, initiate an intracellular signaling cascade. While compounds like N-acetylglucosamine (GlcNAc) have been more directly studied for their signaling roles, the influence of ManNAc is primarily through its conversion to sialic acid, which then modulates these critical recognition processes. nih.govresearchgate.net

Changes in cell surface sialylation have a profound impact on cellular adhesion and migration, processes that are central to cancer metastasis. nih.gov Increased sialylation can mask adhesion molecules or alter their function, often leading to reduced cell-cell adhesion and enhanced motility. biorxiv.org

By treating cells with this compound or its analogs, researchers can modulate the levels of cell surface sialic acids and study the direct consequences on adhesion and migration. biorxiv.org For example, studies have shown that using ManNAc analogs can increase the expression of sialyl-Lewis-X, a key epitope involved in leukocyte adhesion to endothelial cells. biorxiv.org The 13C6 label allows for the precise quantification of how much precursor is converted and incorporated into the specific glycan structures that mediate these changes in cell behavior. This provides a quantitative link between metabolic flux into the sialylation pathway and the resulting functional changes in cell adhesion and migration.

Table 3: Research Findings on ManNAc Analogs in Cell Adhesion and Migration

Cell Type ManNAc Analog Used Observed Effect Implication
HL-60 (leukemia cells) Peracetyl N-cyclobutanoyl-D-mannosamine Four-fold increase in sialyl-Lewis X levels and adhesion to E-selectin. biorxiv.org Demonstrates that modifying sialic acid precursors can directly enhance adhesion properties.
Melanoma Cells N-phenylacetyl-D-mannosamine Expression of unnatural sialic acid analogs on the cell surface. nih.gov Alters cell surface chemistry, potentially impacting adhesion and immune recognition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-D-mannosamine-¹³C₆, and how can isotopic purity be ensured during synthesis?

  • Methodology : Synthesis typically involves enzymatic or chemical methods using ¹³C-labeled precursors (e.g., ¹³C₆-D-mannose). Key steps include protecting group strategies (e.g., acetylation) and purification via high-performance liquid chromatography (HPLC) or column chromatography. Isotopic purity (>98% ¹³C enrichment) is validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (¹³C NMR) .

Q. How should researchers characterize the structural integrity and isotopic labeling efficiency of N-Acetyl-D-mannosamine-¹³C₆?

  • Methodology : Use tandem techniques such as:

  • ¹³C NMR to confirm site-specific labeling and structural integrity.
  • LC-HRMS to quantify isotopic enrichment and detect impurities.
  • Infrared spectroscopy (IR) to verify functional groups. Compare data against unlabeled standards to validate labeling efficiency .

Q. What are the recommended storage conditions and handling protocols for N-Acetyl-D-mannosamine-¹³C₆ to maintain stability in long-term studies?

  • Methodology : Store lyophilized powder at -20°C under anhydrous conditions, preferably in amber vials with desiccants. For aqueous solutions, use sterile buffers (pH 6–7) and avoid repeated freeze-thaw cycles to prevent hydrolysis or isotopic exchange .

Advanced Research Questions

Q. When using N-Acetyl-D-mannosamine-¹³C₆ in metabolic flux studies, what experimental controls are necessary to account for isotopic dilution or compartmentalization?

  • Methodology :

  • Include unlabeled controls to baseline natural isotope abundance.
  • Use time-course sampling to track label incorporation kinetics.
  • Apply compartmental modeling (e.g., via software like Isodyn or INCA) to correct for intracellular dilution effects. Validate with parallel experiments using complementary isotopes (e.g., ¹⁵N) .

Q. How can contradictory data arising from variable ¹³C incorporation in different metabolic pathways be resolved?

  • Methodology :

  • Perform tracer dilution assays to quantify pathway-specific flux ratios.
  • Cross-validate using genetic knockouts or enzyme inhibitors to isolate pathway contributions.
  • Apply statistical deconvolution (e.g., principal component analysis) to differentiate signal noise from biological variability .

Q. What strategies optimize the use of N-Acetyl-D-mannosamine-¹³C₆ in tracer studies to maximize signal-to-noise ratios in mass spectrometry detection?

  • Methodology :

  • Use pulse-chase protocols with optimized dosing to saturate metabolic pools.
  • Employ high-resolution LC-MS/MS with selective reaction monitoring (SRM) for targeted quantification.
  • Pre-treat samples with solid-phase extraction (SPE) to remove matrix interferents .

Q. How should researchers validate the quantitative accuracy of ¹³C-labeled metabolite measurements when using N-Acetyl-D-mannosamine-¹³C₆?

  • Methodology :

  • Spike samples with stable isotope-labeled internal standards (SIL-IS) to correct for extraction efficiency.
  • Generate calibration curves using synthetic ¹³C-labeled analogs.
  • Cross-validate via orthogonal methods (e.g., enzymatic assays or ¹³C NMR) .

Data Analysis and Reporting

Q. What frameworks are recommended for reporting ¹³C isotopic enrichment data in publications?

  • Methodology : Follow MIAMET guidelines (Minimum Information About a Metabolic Tracing Experiment). Report:

  • Enrichment levels (atom% ¹³C) with standard deviations.
  • Correction factors for natural isotope abundance.
  • Raw data repositories (e.g., MetaboLights) for transparency .

Q. How can researchers address discrepancies between theoretical and observed isotopic labeling patterns in sialic acid biosynthesis studies?

  • Methodology :

  • Model enzyme kinetic parameters (e.g., Kₘ and Vₘₐₓ) to refine flux predictions.
  • Use genome-scale metabolic models (GEMs) to integrate transcriptomic/proteomic data.
  • Replicate experiments under controlled hypoxia/pH conditions to assess environmental impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.